

An In-depth Technical Guide to 2-Iodo-N-methylbenzamide

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Compound of Interest

Compound Name: **2-Iodo-N-methylbenzamide**

Cat. No.: **B3060623**

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and applications of **2-Iodo-N-methylbenzamide**.

Introduction: Strategic Importance in Synthesis

2-Iodo-N-methylbenzamide is a halogenated aromatic amide that has garnered significant attention as a versatile intermediate in organic synthesis. Its structure, featuring an ortho-iodine atom on the benzene ring and an N-methylamide group, provides two key points of reactivity. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, making it a valuable building block in the construction of complex molecular architectures. This strategic importance is most notable in the field of medicinal chemistry, where it serves as a key precursor for pharmacologically active molecules.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. The key physicochemical data for **2-Iodo-N-methylbenzamide** are summarized below.

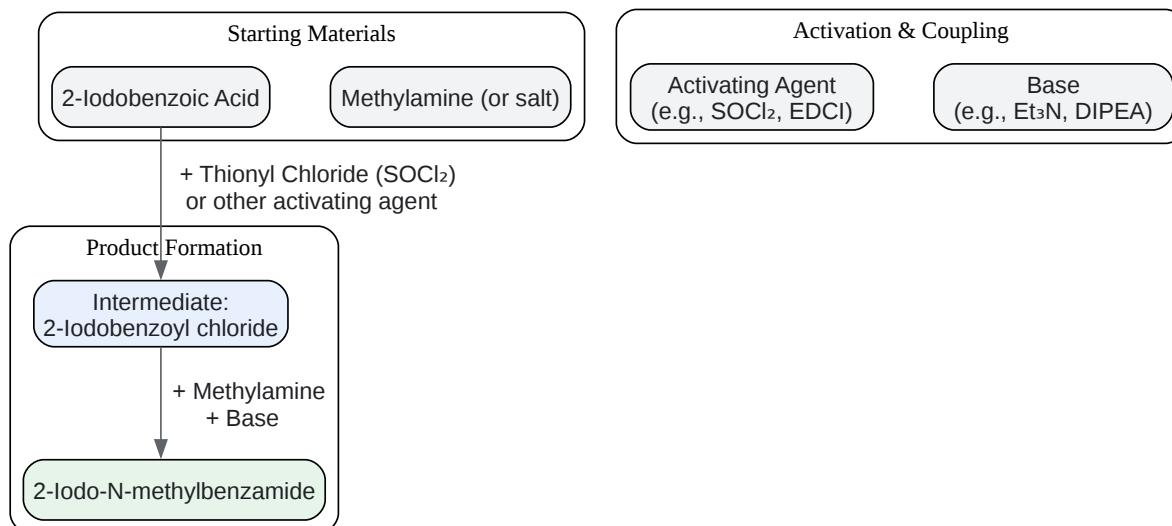
Property	Value	Source(s)
CAS Number	58084-22-3	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₈ INO	[1] [3] [4]
Molecular Weight	261.06 g/mol	[1] [2] [3] [4]
Appearance	Solid (form may vary)	[5]
Melting Point	125 - 128 °C (257 - 262 °F)	[6]
Topological Polar Surface Area (TPSA)	29.1 Å ²	[1] [4]
logP (Octanol/Water Partition Coeff.)	1.6508	[4]

Synthesis and Purification

The reliable synthesis of **2-Iodo-N-methylbenzamide** is crucial for its application in further synthetic steps. A common and effective method involves the amidation of 2-iodobenzoic acid.

Conceptual Synthesis Workflow

The transformation from a carboxylic acid to a primary or secondary amide is a fundamental process in organic chemistry. The chosen methodology must activate the carboxylic acid for nucleophilic attack by the amine, in this case, methylamine.



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Caption: General synthesis pathway for **2-Iodo-N-methylbenzamide**.

Detailed Experimental Protocol: Amidation of 2-Iodobenzoic Acid

This protocol describes a robust method for synthesizing **2-Iodo-N-methylbenzamide** via an acyl chloride intermediate.

Materials:

- 2-Iodobenzoic acid
- Thionyl chloride (SOCl_2)
- Methylamine solution (e.g., 40% in H_2O or 2M in THF)

- Dichloromethane (DCM), anhydrous
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Activation (Acyl Chloride Formation):
 - To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodobenzoic acid (1.0 eq).
 - Add an excess of thionyl chloride (SOCl_2 , ~5.0 eq), which also serves as the solvent.
 - Causality Insight: Using SOCl_2 in excess ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. The byproducts, SO_2 and HCl , are gaseous and are easily removed, driving the reaction to completion.
 - Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.
 - After completion, remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step should be performed in a well-ventilated fume hood.
- Amidation:
 - Dissolve the crude 2-iodobenzoyl chloride residue in anhydrous dichloromethane (DCM).
 - Cool the solution to 0°C in an ice bath. Causality Insight: This cooling is critical to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine, preventing side reactions.

- In a separate flask, prepare a solution of methylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.
- Add the methylamine/base solution dropwise to the stirring acyl chloride solution at 0°C.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the acyl chloride.
- Work-up and Purification:
 - Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Insight: The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted acidic starting material.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
 - The crude product can be purified by silica gel column chromatography (using a hexanes/ethyl acetate gradient) or recrystallization to yield pure **2-Iodo-N-methylbenzamide**.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are representative of what is expected for a successfully synthesized and purified sample.

Technique	Expected Peaks / Signals
¹ H NMR	Aromatic protons (multiplets, ~7.0-7.9 ppm), N-H proton (broad singlet, may be exchangeable), and N-methyl protons (singlet or doublet if coupled to N-H, ~2.9 ppm).
¹³ C NMR	Carbonyl carbon (~168 ppm), aromatic carbons (including the carbon bearing the iodine at a characteristic upfield shift, ~95 ppm, and others in the ~128-140 ppm range), and the N-methyl carbon (~26 ppm).[1]
IR Spectroscopy	N-H stretch (~3300 cm ⁻¹), C=O (amide I band) stretch (~1640 cm ⁻¹), and N-H bend (amide II band) (~1540 cm ⁻¹).
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 261.[1][7]

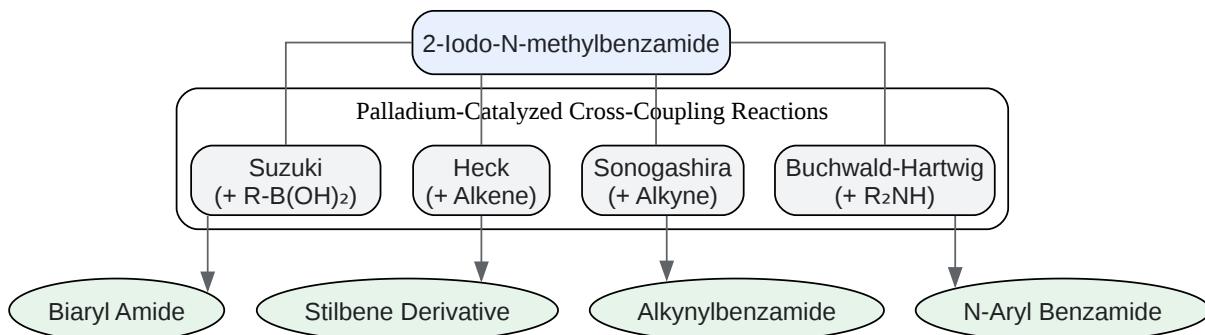
Chemical Reactivity and Synthetic Utility

The primary utility of **2-Iodo-N-methylbenzamide** in drug development stems from the reactivity of its carbon-iodine bond. This bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing the complex scaffolds of modern pharmaceuticals.

Key Applications in Cross-Coupling Reactions:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing new aryl or alkyl groups.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This versatility allows chemists to strategically build out molecular complexity from a common, readily available starting material.



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Caption: Synthetic utility of **2-Iodo-N-methylbenzamide**.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

- Hazards: **2-Iodo-N-methylbenzamide** is harmful if swallowed and is suspected of causing genetic defects.[6] It may also cause skin and eye irritation.[8][9]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[6][9]
- Handling: Use in a well-ventilated area or a fume hood.[8] Avoid generating dust.[8] Wash hands thoroughly after handling.[6]
- Storage: Store in a cool, dry place, protected from light, and in a tightly sealed container.[4] Store locked up.[6]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[6]

Conclusion

2-Iodo-N-methylbenzamide is a synthetically valuable building block, primarily due to the strategic placement of the iodo group, which facilitates a wide range of palladium-catalyzed

cross-coupling reactions. Its well-defined physicochemical properties and established synthetic routes make it a reliable and crucial intermediate for researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in the development of novel and complex molecules.

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